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Compound of Interest |

(5-Bromo-2-propan-2-yloxypyridin-
Compound Name:
3-yl)methanol
CAS No.: 1247740-36-8
Cat. No.: B3225335

Executive Summary & Strategic Analysis

Venetoclax (ABT-199) is a complex molecule comprising three distinct pharmacophores: a
chlorophenyl-cyclohexene-piperazine tail, a pyrrolo[2,3-b]pyridine (azaindole) core, and a nitro-
benzenesulfonamide head.[1][2]

Scale-Up Challenges:

o Regioselectivity: The SNAr coupling to form the core ether linkage is sensitive to temperature
and base selection.[1]

» Solubility: The final acyl-sulfonamide coupling involves highly insoluble intermediates,
necessitating specific solvent systems (DCM/MeOH) for efficient turnover.[1][2]

 Purification: Chromatography is non-viable at kilogram scale. This protocol emphasizes
crystallization-driven isolation for all key intermediates.[1][2]

Retrosynthetic Logic (Convergent Approach)

The synthesis is disconnected into three robust modules to minimize linear steps and maximize
convergence.[1]
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Core Ester Intermediate Fragment C (Piperazine)
Methyl 4-fluoro-2-((1H-pyrrolo[2,3-b] 1-((2-(4-chlorophenyl)-4,4-dimethyl
pyridin-5-yl)oxy)benzoate cyclohex-1-enyl)methyl)piperazine

S_NAr Coupling
(DMSO, Et3N, Heat)

Fragment A (Sulfonamide)
3-nitro-4-((tetrahydro-2H-pyran-4-yl)
methylamino)benzenesulfonamide

Acyl-Sulfonamide Coupling

EDCI, DMAP
DCM, RT

Fragment B (Core Acid)
2-(azaindole-oxy)-4-(piperazinyl)benzoic acid

Venetoclax (API)
CAS 1247740-36-8

Click to download full resolution via product page

Caption: Convergent retrosynthetic disconnection of Venetoclax into three primary modular
fragments.

Detailed Experimental Protocols
Protocol A: Synthesis of the Sulfonamide Fragment

Target: 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide CAS: 1228779-
96-1 Role: The "Northern" pharmacophore responsible for Bcl-2 binding specificity.[1][2]

Scientific Rationale: The reaction utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] While
the fluoro-analog is more reactive, the chloro-analog (4-chloro-3-nitrobenzenesulfonamide) is
preferred for scale-up due to lower cost and higher stability, provided the reaction temperature
is elevated to 70-80°C.[1][2]

Reagents:
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4-Chloro-3-nitrobenzenesulfonamide (1.0 equiv)[1][2]

4-Aminomethyltetrahydropyran (1.2 equiv)[1][2]

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]

Solvent: Acetonitrile (ACN) (5-7 volumes)[2]

Step-by-Step Methodology:

Charging: To a jacketed glass reactor, charge 4-chloro-3-nitrobenzenesulfonamide and
Acetonitrile. Stir to form a suspension.

Amine Addition: Add DIPEA followed by 4-aminomethyltetrahydropyran. A slight exotherm
may be observed (control T < 30°C).[1][2]

Reaction: Heat the mixture to 75°C £+ 5°C and hold for 18-24 hours. Monitor by HPLC
(Target: <1.0% starting chloride).

Workup (Crystallization):

o Cool the reaction mixture to 40°C.

o Slowly add Water (10 volumes) to induce precipitation.[1][2]
o Cool further to 0-5°C and age for 4 hours.

o Filter the yellow solid.[1][3]

Purification: Wash the cake with water/ACN (1:1) to remove residual amine salts.[1] Dry in a
vacuum oven at 55°C.

o Expected Yield: 85—-90%[1]

o Purity: >98.5% (HPLC)[2]

Protocol B: Assembly of the Core Acid (Fragment B)[2]
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Target: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-
[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid Critical Step: Attaching the Piperazine
tail to the Benzoate core.[1][2]

Process Choice (SNAr vs. Buchwald): While AbbVie's 2nd Gen route utilizes a Buchwald
coupling for maximum convergence, the SNAr method using the 4-fluoro-benzoate
intermediate is highly robust for non-GMP kilo-labs and avoids expensive Pd catalysts.[1][2]

Reagents:

Substrate 1: Methyl 4-fluoro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate (1.0 equiv)[1][2]

Substrate 2: Piperazine Fragment C (Free base) (1.1 equiv)[1][2]

Base: Triethylamine (Et3N) or DIPEA (3.0 equiv)[1][2]

Solvent: DMSO (Dimethyl sulfoxide) or NMP (High polarity required for SNAr)[2]
Step-by-Step Methodology:

e Reaction Setup: Charge Substrate 1, Substrate 2, and DMSO (5 volumes) into the reactor.
» Base Addition: Add Et3N.

o Heating: Heat the mixture to 85-95°C.

o Note: The reaction is sluggish below 80°C due to the electron-rich nature of the azaindole
ring deactivating the benzoate.[1]

e Monitoring: Stir for 12—16 hours. Monitor disappearance of the Fluoro-ester.[1]
e Saponification (In-situ):

o Once coupling is complete, cool to 50°C.

o Add aqueous NaOH (4 equiv) and MeOH (2 volumes).[2]

o Stir at 50°C for 4 hours to hydrolyze the methyl ester to the carboxylic acid.
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¢ Isolation:
o Cool to 20°C.

o Adjust pH to 5-6 using 1M HCI or Citric Acid. The product will precipitate as a thick slurry.
[1]

o Filter and wash extensively with water.[1]

e Drying: Dry at 60°C under vacuum. This intermediate is often a hydrate; KF (Karl Fischer)
analysis is recommended before the final step.

Protocol C: Final Acyl-Sulfonamide Coupling

Target: Venetoclax (API) Mechanism: EDCI-mediated coupling of the Core Acid (Frag B) with
the Sulfonamide (Frag A).[1][2]

Scientific Insight: Sulfonamides are poor nucleophiles.[1] The reaction requires the formation of
an "active ester" of the carboxylic acid, which is then attacked by the sulfonamide anion.[1]
DMAP is critical here, acting not just as a base but as a nucleophilic catalyst (acyl-transfer
agent).[1][2]

Reagents:

Core Acid (Fragment B)[2] (1.0 equiv)[2]

Sulfonamide (Fragment A) (1.0 equiv)[2]

EDCI[L][2][3][4][5]-HCI (1.5 equiv)[2]

DMAP (1.5 equiv)[2]

Solvent: Dichloromethane (DCM) (10-15 volumes) — Critical for solubility.[2]
Step-by-Step Methodology:

o Premix: Dissolve the Core Acid and Sulfonamide in DCM at 25°C. The mixture will likely be a
suspension.
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 Activation: Add DMAP followed by EDCI[3][5]-HCI in portions.
» Reaction: Stir at 25-30°C for 24—-48 hours.

o IPC:[1] The suspension typically clears or changes texture as the less soluble starting
materials convert to the more soluble product (or vice versa depending on polymorph).

e Workup (Impurity Control):
o Wash with 10% Aqueous Acetic Acid (removes DMAP and unreacted amines).[2]
o Wash with 5% Aqueous NaHCO3 (removes unreacted acid).[1][2]
o Wash with Brine.[1][5]

e Polymorph Control & Isolation:

[¢]

Solvent swap the organic layer from DCM to Methanol or Ethanol.

[e]

Heat to reflux to dissolve.[1]

o

Cool slowly to RT to crystallize the desired polymorph (typically Form | or IV depending on
seeding).[1]

o

Filter and dry.[3][5]

Process Safety & Engineering Controls
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Parameter Risk Factor Mitigation Strategy

Dose amine slowly; Use
Exotherm SNAr Reaction (Frag A) jacketed reactor with active

cooling loop.

DMSO is difficult to remove.
Use extensive water washes
) ) during isolation to prevent
Solvent Trap DMSO in Frag B Synthesis ) )
carryover into the final step
(which poisons the EDCI

coupling).

Both are skin sensitizers. Use
N closed solid-charging systems
Sensitizers EDCI / DMAP ]
(e.g., split butterfly valves) at

scale.[1][2]

In the SNAr step, ensure the

Piperazine fragment is mono-
Impurity Bis-coupling protected or the stoichiometry

is strictly controlled to prevent

dimerization.[1][2]

Analytical Quality Standards (HPLC)

Method: Reverse Phase C18 Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile Gradient: 5%
B to 95% B over 20 mins.[1]

e Intermediate 1 (Sulfonamide): RT ~ 4.5 min. Limit for Chloro-SM: <0.10%.[1][2]
¢ Intermediate 2 (Core Acid): RT ~ 12.0 min. Limit for Des-Fluoro impurity: <0.15%.[1][2]

o Venetoclax (Final): RT ~ 14.5 min.[2] Purity Specification: >99.5% area.

Visual Process Flow (Graphviz)[2]
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4-Chloro-3-nitro
benzenesulfonamide
THP-Methylamine

Piperazine Frag

T~

Sulfonamide Int.
(Cryst. from Water)

Isolate

Step 1: S_NAr
(ACN, 75°C)

Step 2: S_NAr & Hydrolysis
(DMSO, 90°C -> NaOH)

Crystallization

Step 3: Final Coupling
(EDCI, DMAP, DCM)

Core Acid Int.
(Cryst. from Acid/Water)

Isolate

Venetoclax API
(>99% Purity)

/V

Fluoro-Ester Core

Click to download full resolution via product page

Caption: Operational process flow diagram illustrating the convergent assembly of Venetoclax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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